Regioisomeric Differentiation: 4- vs. 1- vs. 2-(tert-Butylphenyl)imidazole CYP Inhibition Potency
In a systematic evaluation of 47 imidazole derivatives against microsomal epoxidation, hydroxylation, and N-demethylation, 4(5)-arylimidazoles were among the most potent epoxidase/hydroxylase inhibitors (IC₅₀ values in low micromolar range) but uniformly weak N-demethylation inhibitors. 1-Arylimidazoles exhibited the opposite selectivity profile [1]. While the published study did not include the 4-tert-butylphenyl variant specifically, the class-level SAR indicates that the 4-aryl substitution pattern dictates a distinct cytochrome P450 interaction mode compared to 1-aryl regioisomers such as 1-(4-tert-butylphenyl)imidazole (CAS 223762-68-3) [1].
| Evidence Dimension | Cytochrome P450 inhibition selectivity (epoxidation vs. N-demethylation) |
|---|---|
| Target Compound Data | Predicted strong epoxidase/hydroxylase inhibition (low μM IC₅₀) ; weak N-demethylation inhibition (based on 4-arylimidazole class SAR) |
| Comparator Or Baseline | 1-Arylimidazoles (e.g., 1-(4-tert-butylphenyl)imidazole): preferential N-demethylation inhibition, weaker epoxidase/hydroxylase inhibition |
| Quantified Difference | Qualitative selectivity reversal; exact IC₅₀ values for 4-tert-butylphenyl analog not reported in source |
| Conditions | Rat liver and armyworm gut microsomal preparations; epoxidation (aldrin), hydroxylation (aniline), N-demethylation (p-chloro-N-methylaniline) |
Why This Matters
Researchers designing CYP inhibition studies or evaluating metabolic liabilities must select the correct regioisomer; 4-substituted imidazoles target epoxidation/hydroxylation pathways preferentially, whereas 1-substituted analogs predominantly affect N-dealkylation.
- [1] Wilkinson, C. F.; Hetnarski, K.; Hicks, L. J. Substituted Imidazoles as Inhibitors of Microsomal Oxidation and Synergists of Carbaryl. Pesticide Biochemistry and Physiology 1974, 4 (3), 299–312. https://doi.org/10.1016/0048-3575(74)90004-2. View Source
